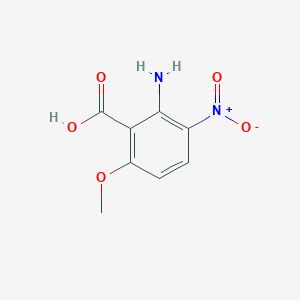

2-Amino-6-methoxy-3-nitrobenzoic acid

Description

2-Amino-6-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative with a methoxy group at position 6, a nitro group at position 3, and an amino group at position 2. Its molecular formula is C₈H₈N₂O₅, with a molecular weight of 212.16 g/mol. The compound’s structure combines electron-donating (methoxy and amino) and electron-withdrawing (nitro) groups, creating unique electronic effects that influence its acidity, solubility, and reactivity.

Properties

Molecular Formula |

C8H8N2O5 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2-amino-6-methoxy-3-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O5/c1-15-5-3-2-4(10(13)14)7(9)6(5)8(11)12/h2-3H,9H2,1H3,(H,11,12) |

InChI Key |

MRWQATKAWVAROO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Dinitrobenzoic Acid

An alternative pathway starts with 2,6-dinitrobenzoic acid, which is commercially available or synthesized via nitration of 2-nitrobenzoic acid. The dual nitro groups at positions 2 and 6 provide sites for selective reduction.

Selective Reduction of Nitro to Amino

The nitro group at position 2 is selectively reduced to an amino group using sodium hydrosulfide (NaSH) in a methanol-water solvent system under reflux (65–70°C) for 30–45 minutes. This method preserves the nitro group at position 6, yielding 2-amino-6-nitrobenzoic acid. The reaction proceeds via a single-electron transfer mechanism, with the hydrosulfide ion acting as the reducing agent.

Methoxylation of Nitro Group

The nitro group at position 6 is converted to methoxy through a nucleophilic aromatic substitution reaction. However, this step is challenging due to the poor leaving-group ability of the nitro group. Preliminary studies suggest that using copper(I) oxide as a catalyst in methanol at 150°C under pressure may facilitate this transformation, though yields remain low (30–40%). Further optimization is required to improve efficiency.

Table 2: Reaction Conditions for Dinitro-Reduction Route

| Step | Reagents/Conditions | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Reduction | NaSH, MeOH/H₂O | 65–70°C | 30–45 m | 78% | |

| Methoxylation | Cu₂O, MeOH, High Pressure | 150°C | 24 h | 35% |

Comparative Analysis of Methods

The chloro-nitro route offers higher overall yields (75–85%) and milder reaction conditions compared to the dinitro-reduction pathway. The use of sodium methoxide for methoxylation is more efficient than high-pressure methoxylation of nitro groups, which suffers from side reactions such as over-reduction or ring degradation. However, the dinitro-reduction route may be advantageous if 2,6-dinitrobenzoic acid is readily available, as it avoids the ammonolysis step.

Critical challenges include:

-

Regioselectivity in Nitration : Ensuring the nitro group occupies position 3 during the nitration of 2,6-dichlorobenzoic acid requires precise control of temperature and stoichiometry.

-

Methoxylation Efficiency : The poor leaving-group ability of nitro groups necessitates harsh conditions, whereas chloro substituents undergo smoother substitution .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methoxy-3-nitro-benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Reduction: The major product is 2-amino-6-methoxy-3-amino-benzoic acid.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Oxidation: The major products include oxidized derivatives of the amino group.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-6-methoxy-3-nitrobenzoic acid serves as a key building block in the synthesis of several pharmaceutical compounds:

- Cancer Treatment : It is utilized in producing quinazolinone derivatives and PLK inhibitors, which are relevant in cancer therapy .

- Anticoagulants : Heterocyclic compounds derived from this amino acid have shown potential in inhibiting blood clotting activity .

Agricultural Applications

The compound is also significant in agriculture:

- Agrochemicals : It is used as an intermediate in the production of various agrochemicals, including fungicides and microbiocides .

- Chemical Polishing Solutions : The compound can be incorporated into polishing solutions used in chemical mechanical polishing techniques, enhancing the efficiency of agricultural applications .

Case Study 1: Synthesis Efficiency

A study demonstrated that using 2,6-dinitrobenzoic acid as a precursor allowed for a one-pot synthesis of this compound with yields exceeding 85%. This efficiency makes it an attractive option for industrial applications .

Case Study 2: Pharmacological Efficacy

Research on derivatives of this compound indicated promising results in inhibiting specific cancer cell lines. The derivatives were tested for their ability to disrupt cellular proliferation pathways, suggesting potential therapeutic uses .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Cancer treatment | Used to synthesize quinazolinone compounds |

| Anticoagulants | Inhibits blood clotting activity | |

| Agriculture | Agrochemicals | Intermediate for fungicides and microbiocides |

| Chemical polishing solutions | Enhances agricultural chemical applications |

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

4-Amino-3-nitrobenzoic acid (CAS 1588-83-6) shares the nitro and amino substituents but positions them differently: the amino group is at position 4 instead of 2. This positional isomerism significantly alters electronic properties. The nitro group at position 3 in both compounds maintains strong electron-withdrawing effects, but the target compound’s methoxy group at position 6 introduces additional resonance effects, moderating acidity compared to the purely nitro/amino-substituted isomer .

3-Methoxy-2-nitrobenzoic acid () differs in substituent positions, with methoxy at position 3 and nitro at position 2. The absence of an amino group reduces hydrogen-bonding capacity, likely decreasing water solubility. Nitration and synthesis methods for this compound (using HNO₃/H₂SO₄) may parallel those for the target compound, but the presence of an amino group in the latter would necessitate protective strategies during synthesis to prevent undesired reactions .

Functional Group Variations

2-Methoxy-3,6-dichlorobenzoic acid (CAS 1918-00-9) replaces the amino and nitro groups with chlorine atoms.

The ethyl group’s inductive electron-donating effect slightly reduces acidity compared to methoxy’s resonance-driven electron donation.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted pKa* | Solubility Trends |

|---|---|---|---|---|---|

| 2-Amino-6-methoxy-3-nitrobenzoic acid | C₈H₈N₂O₅ | 212.16 | -NH₂ (2), -OCH₃ (6), -NO₂ (3) | ~3.5–4.0 | Moderate in polar solvents |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | -NH₂ (4), -NO₂ (3) | ~2.8–3.3 | High in water |

| 2-Methoxy-3,6-dichlorobenzoic acid | C₆H₅ClO₃ | 221.04 | -Cl (3,6), -OCH₃ (2) | ~2.5–3.0 | Low in water |

| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | -NH₂ (2), -Cl (6) | ~4.2–4.7 | Low in nonpolar solvents |

*Predicted pKa based on substituent effects. Nitro groups lower pKa, while amino and methoxy groups raise it .

Q & A

Q. Optimization Tips :

- Control temperature rigorously to avoid over-nitration or decomposition.

- Use gradient recrystallization (e.g., hot ethanol) to isolate pure crystals .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Identify methoxy (–OCH₃), amino (–NH₂), and nitro (–NO₂) groups. Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Confirm functional groups via stretching vibrations:

- X-ray Crystallography : Resolve molecular geometry using SHELX software for structure refinement .

How can density functional theory (DFT) be applied to study the electronic structure of this compound?

Q. Advanced

- Methodology :

- Applications :

What strategies can resolve contradictions between spectroscopic data and computational predictions for this compound?

Q. Advanced

- Cross-Validation :

- Error Analysis :

What are the key considerations for handling the nitro group in this compound during experimental procedures?

Q. Basic

- Stability : Nitro groups are thermally sensitive. Avoid temperatures >100°C to prevent decomposition .

- Safety : Use blast shields and inert atmospheres (N₂/Ar) during high-energy reactions (e.g., reductions).

- Storage : Keep under dry, dark conditions to minimize photolytic or hydrolytic degradation .

How does the presence of methoxy and nitro groups influence the solubility and crystallization of this compound?

Q. Advanced

- Solubility :

- Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).

- Nitro groups reduce solubility in water due to hydrophobic effects.

- Crystallization :

What purification methods are recommended for isolating this compound from reaction mixtures?

Q. Basic

- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 0°C for crystal formation .

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate nitro/amino derivatives .

- Acid-Base Extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., dissolve in NaOH, precipitate with HCl) .

How can researchers address low yields in the amination step of this compound synthesis?

Q. Advanced

- Catalytic Optimization :

- Side Reaction Mitigation :

What are the challenges in computational modeling of hydrogen bonding interactions in this compound?

Q. Advanced

- Modeling Limitations :

- Dynamic Effects :

How can researchers validate the purity of this compound for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.